PNMT Inhibitory Potency: A Distinct Millimolar Profile Versus Nanomolar Clinical Leads
4-(3-Methylphenoxy)-N-(2-phenylethyl)butanamide exhibits a remarkably weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11E+6 nM (1.11 mM), as determined in a radiochemical assay using bovine PNMT [1]. This is in stark contrast to the potent, second-generation PNMT inhibitor PNMT-IN-1, which displays a Ki of 1.2 nM against the same target . The >925,000-fold difference in potency establishes that this compound is not a functional PNMT inhibitor and cannot be substituted for inhibitors intended to modulate epinephrine biosynthesis.
| Evidence Dimension | PNMT Inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | PNMT-IN-1: 1.2 nM |
| Quantified Difference | 925,000-fold lower potency |
| Conditions | In vitro radiochemical assay using bovine phenylethylamine N-methyl-transferase (PNMT) |
Why This Matters
This millimolar potency confirms the compound's utility as a negative control or a selective probe for off-target effects, rather than as a lead for PNMT-targeted therapies, guiding procurement decisions for specific experimental designs.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584) – Affinity Data for Phenylethanolamine N-Methyltransferase (PNMT). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
